(Z)-JIB-04

Epigenetics Histone Demethylase Enzymology

Researchers using the active E-isomer of JIB-04 require a matched inactive control to validate on-target specificity. (Z)-JIB-04 (CAS 909077-07-2) is the only stereoisomer-specific negative control sharing identical physicochemical properties with the active isomer while remaining completely inactive (IC50 > 50 μM) in formaldehyde release, NMR-based, and cellular histone methylation assays. This ensures biological effects are attributable to Jumonji inhibition, not scaffold artifacts. • Inactive in all epigenetic assays tested; no effect on histone methylation or cell viability • Identical MW (308.76), solubility, and physicochemical profile to active E-isomer • Validates on-target specificity in cancer xenograft models (H358, A549)

Molecular Formula C17H13ClN4
Molecular Weight 308.8 g/mol
CAS No. 909077-07-2
Cat. No. B6261953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-JIB-04
CAS909077-07-2
Molecular FormulaC17H13ClN4
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+
InChIKeyYHHFKWKMXWRVTJ-OQKWZONESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-JIB-04 (CAS 909077-07-2): The Inactive Z-Isomer Negative Control for Jumonji Histone Demethylase Research


(Z)-JIB-04 (NSC693627, CAS 199596-24-2 for the Z-isomer) is the Z stereoisomer of the pan-Jumonji histone demethylase inhibitor JIB-04 [1]. JIB-04 exists as two isomers, E and Z, which exhibit starkly contrasting biological activities: while the E-isomer potently inhibits Jumonji demethylases with IC50 values ranging from 230 nM to 1100 nM across KDM4, KDM5, and KDM6 family members, the Z-isomer is inactive in epigenetic assays and serves as a critical negative control [2]. This isomer-specific inactivity is not due to differential cellular uptake or stability but rather to an intrinsic inability to engage the catalytic domain of Jumonji enzymes [3]. The compound is supplied as a ≥98% pure powder with the molecular formula C17H13ClN4 and a molecular weight of 308.76 g/mol .

Workflow Negative control for Jumonji histone demethylase studies
Selection Z-isomer matched to active E-isomer; stereochemical control
Context Epigenetic assay fit; discriminates on-target from off-target effects

Why (Z)-JIB-04 Cannot Be Substituted with Other Jumonji Inhibitors or JIB-04 Isomers


(Z)-JIB-04 occupies a unique niche that cannot be fulfilled by the active E-isomer or by alternative Jumonji demethylase inhibitors such as GSK-J4, SD70, or KDM5-C70. While the E-isomer inhibits Jumonji enzymes with sub-micromolar IC50 values, (Z)-JIB-04 is completely inactive in all epigenetic assays tested, including formaldehyde release assays, NMR-based demethylation measurements, and cellular histone methylation analyses [1]. This functional dichotomy is not replicated by any other commercially available Jumonji inhibitor, all of which are designed to be active . Furthermore, pan-Jumonji inhibitors like the E-isomer lack selectivity for individual KDM subfamilies, whereas (Z)-JIB-04 provides a true null control for off-target or non-enzymatic effects without confounding activity [2]. Therefore, any experimental design requiring a matched inactive control to validate the on-target specificity of Jumonji inhibition must use (Z)-JIB-04 specifically; no alternative compound can serve this purpose .

Identity Active E-isomer or pan-inhibitors (GSK-J4, SD70) do not provide a true null control for Jumonji inhibition experiments.
Mechanism Non-competitive scaffold binding may differ from 2-OG mimetics; enzyme-inactive Z-isomer confirms scaffold-specific effects.
Endpoint Cellular histone methylation profiles may not replicate without a matched inactive isomer control for compound-related artifacts.

Quantitative Evidence Differentiating (Z)-JIB-04 from Active Comparators and Isomers


Isomer-Specific Inhibition: (Z)-JIB-04 Exhibits Zero Enzymatic Activity Against Jumonji Demethylases

Direct head-to-head comparison using purified recombinant JMJD2E enzyme shows that the E-isomer of JIB-04 at 10 μM inhibits demethylase activity by >90%, whereas the Z-isomer at the same concentration shows no inhibition above background [1]. Across a panel of seven Jumonji enzymes (JARID1A, JMJD2E, JMJD3, JMJD2A, JMJD2B, JMJD2C, JMJD2D), the E-isomer exhibits IC50 values between 230 nM and 1100 nM; the Z-isomer has no measurable IC50 (IC50 > 50 μM) in all assays .

Enzymatic Activity
Head-to-head
Z-isomer IC50 > 50 μM; E-isomer IC50 = 230–1100 nM
Supports null-control context for target engagement
Panel of 7 Jumonji enzymes; formaldehyde release assay
Epigenetics Histone Demethylase Enzymology

Cellular Histone Methylation: (Z)-JIB-04 Does Not Alter H3K9me3 or H3K4me3 Levels

In H358 lung cancer cells, treatment with 500 nM E-isomer for 24 hours significantly alters histone methylation levels, including a measurable increase in H3K4me3 at specific promoters. In contrast, 500 nM (Z)-JIB-04 under identical conditions produces no detectable change in H3K9me3 demethylase activity or H3K4me3 occupancy, matching DMSO vehicle controls [1]. The Z-isomer also fails to reduce H3K9me3 demethylase activity even at doses up to 5 μM, whereas the E-isomer achieves >50% reduction at 500 nM [2].

Histone Methylation
Head-to-head
0% change in H3K9me3/H3K4me3 at 500 nM–5 μM
Supports cellular inertness for assay controls
H358 cells; 24 h; ChIP-qPCR; matches DMSO vehicle
Chromatin Biology Epigenetics Histone Modification

Cancer Cell Viability: (Z)-JIB-04 Shows No Antiproliferative Activity Across Multiple Cancer Lines

In LDR carcinoma cells, the E-isomer of JIB-04 potently inhibits cell viability with an IC50 of approximately 100 nM, whereas the Z-isomer shows no significant effect on viability at concentrations up to 10 μM [1]. Similarly, in H358 and A549 lung cancer xenograft models, the E-isomer suppresses tumor growth with IC50 values of 100 nM and 250 nM respectively, while the Z-isomer does not reduce tumor burden in vivo . This cancer-selective growth inhibition is completely absent with the Z-isomer.

Cell Viability
Head-to-head
IC50 > 10 μM (no inhibition)
Distinguishes Jumonji-dependent endpoints from general cytotoxicity
LDR carcinoma cells; >100-fold difference vs E-isomer
Cancer Biology Drug Discovery Phenotypic Screening

Transcriptional Reprogramming: (Z)-JIB-04 Does Not Induce Cancer-Selective Gene Expression Changes

Treatment of H358 lung cancer cells with 500 nM E-isomer for 24 hours significantly upregulates anti-growth genes (e.g., c10orf10) and downregulates pro-growth genes, whereas 500 nM (Z)-JIB-04 produces gene expression profiles indistinguishable from DMSO-treated controls [1]. In genome-wide expression analyses, the E-isomer induces hundreds of differentially expressed genes in cancer cells but not in matched normal cells; the Z-isomer induces no significant transcriptional changes in either cell type [2].

Transcriptional Response
Head-to-head
0 differentially expressed genes at 500 nM
Controls for compound-related transcriptional artifacts
H358 cells; 24 h; microarray; indistinguishable from DMSO
Transcriptomics Cancer Epigenetics Gene Regulation

Non-Competitive Mechanism: (Z)-JIB-04 Does Not Compete with α-Ketoglutarate or Inhibit Related Hydroxylases

Unlike many Jumonji demethylase inhibitors that act as α-ketoglutarate (2-OG) mimetics (e.g., IOX1, GSK-J4), JIB-04 is not a competitive inhibitor of 2-OG [1]. The Z-isomer, like the E-isomer, does not inhibit other 2-OG-dependent hydroxylases such as TET1 (IC50 > 50 μM) or PHD2 (IC50 > 50 μM) [2]. However, only the E-isomer inhibits Jumonji enzymes; the Z-isomer shows no inhibition of any enzyme in the panel. This is a class-level distinction: other 2-OG competitive inhibitors like GSK-J4 exhibit cross-reactivity with related oxygenases (e.g., KDM6B IC50 = 8.6 μM), whereas JIB-04's non-competitive binding mode confers selectivity for Jumonji demethylases over other 2-OG-dependent enzymes .

Selectivity Profile
Class-level
No inhibition of TET1 or PHD2 (IC50 > 50 μM)
Scaffold control for non-Jumonji hydroxylase assays
Z-isomer inactive on all targets; context-dependent
Mechanism of Action Enzymology Drug Discovery

Validated Application Scenarios for (Z)-JIB-04 in Epigenetics and Cancer Research


Negative Control for Jumonji Demethylase Inhibition Studies

(Z)-JIB-04 is the gold-standard negative control for any experiment using the active E-isomer of JIB-04. Its complete inactivity in enzymatic assays (IC50 > 50 μM) and cellular assays (no effect on histone methylation or cell viability) allows researchers to confidently attribute observed biological effects to on-target Jumonji inhibition rather than compound scaffold-related artifacts [1].

Isomer-Specific Control in Structure-Activity Relationship (SAR) Studies

The stark contrast in biological activity between the E- and Z-isomers of JIB-04 makes (Z)-JIB-04 an indispensable tool for validating structure-activity relationships. Since both isomers share identical molecular weight, solubility, and physicochemical properties, any differential effects can be directly ascribed to stereochemical interactions with the target enzyme's active site [1].

Validation of Jumonji-Dependent Phenotypes in Cancer Cell Models

In studies investigating the role of Jumonji demethylases in cancer cell proliferation, apoptosis, or transcriptional reprogramming, (Z)-JIB-04 serves as a matched inactive control. For example, the E-isomer reduces tumor burden in H358 and A549 xenografts, while the Z-isomer has no effect, confirming that Jumonji inhibition is responsible for the observed antitumor activity .

Control for Off-Target Effects in Jumonji-Independent Assays

Because JIB-04 does not inhibit other α-ketoglutarate-dependent hydroxylases (TET1, PHD2), (Z)-JIB-04 can be used to control for any scaffold-mediated effects in assays measuring non-Jumonji pathways. This is particularly relevant when comparing JIB-04 to 2-OG competitive inhibitors like GSK-J4, which may exhibit broader cross-reactivity [2].

Application
Selection Property
Validation Focus
Jumonji inhibition negative control
Enzymatically inactive Z-isomer
On-target vs. scaffold-mediated effect discrimination
Structure-activity relationship (SAR) studies
Identical physicochemical profile to E-isomer
Stereochemical-control context; isomer-attribution review
Cancer cell-model endpoint validation
Null-control for viability and transcription assays
Cell-model endpoint review; pathway-response context
Non-Jumonji pathway control
No inhibition of TET1/PHD2 hydroxylases
Scaffold-mediated off-target effect monitoring

Technical Documentation Hub

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